2-hydroxypyrimidine-4,6-dicarboxylic acid
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Overview
Description
2-Hydroxypyrimidine-4,6-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C6H4N2O5. It is a derivative of pyrimidine, featuring hydroxyl and carboxyl functional groups at the 2, 4, and 6 positions. This compound is known for its ability to form coordination polymers with various metal ions, making it a subject of interest in materials science and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxypyrimidine-4,6-dicarboxylic acid can be synthesized through the oxidation of 2-chloro-4,6-dimethylpyrimidine using potassium permanganate. The reaction typically involves heating the starting material in water at elevated temperatures, followed by the gradual addition of potassium permanganate . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypyrimidine-4,6-dicarboxylic acid undergoes various chemical reactions, including:
Coordination Reactions: Forms coordination polymers with metal ions such as zinc, cadmium, manganese, cobalt, and iron
Oxidation and Reduction: Can participate in redox reactions depending on the reagents and conditions used.
Substitution Reactions: The hydroxyl and carboxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate for oxidation reactions.
Metal Salts: Zinc chloride, cadmium chloride, manganese chloride, cobalt chloride, and iron chloride for coordination reactions
Solvents: Water, ethanol, and other polar solvents are commonly used.
Major Products Formed
Coordination Polymers: Complexes with metal ions, exhibiting various structural and photoluminescent properties.
Substituted Derivatives: Products with modified functional groups depending on the substitution reactions performed.
Scientific Research Applications
2-Hydroxypyrimidine-4,6-dicarboxylic acid has diverse applications in scientific research, including:
Materials Science:
Photoluminescence: Exhibits enhanced fluorescence when coordinated with metal ions, making it useful in the development of luminescent materials.
Biological Studies:
Mechanism of Action
The mechanism of action of 2-hydroxypyrimidine-4,6-dicarboxylic acid primarily involves its ability to coordinate with metal ions through its multiple coordination sites. The deprotonated form of the compound can adopt various ligation modes, allowing it to form stable complexes with different metal ions . These coordination interactions influence the structural, electronic, and photophysical properties of the resulting complexes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxypyridine-4,6-dicarboxylic acid
- 2-Hydroxyquinoline-4,6-dicarboxylic acid
- 2-Hydroxybenzene-4,6-dicarboxylic acid
Uniqueness
2-Hydroxypyrimidine-4,6-dicarboxylic acid is unique due to its pyrimidine ring structure, which provides multiple coordination sites and diverse ligation modes. This versatility allows it to form a wide range of coordination polymers with different metal ions, exhibiting unique structural and functional properties .
Properties
CAS No. |
114832-74-5 |
---|---|
Molecular Formula |
C6H4N2O5 |
Molecular Weight |
184.1 |
Purity |
95 |
Origin of Product |
United States |
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